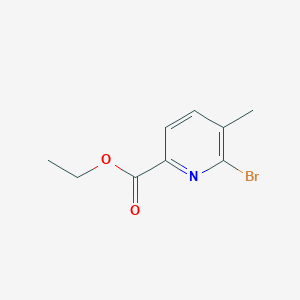

Ethyl 6-bromo-5-methylpicolinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

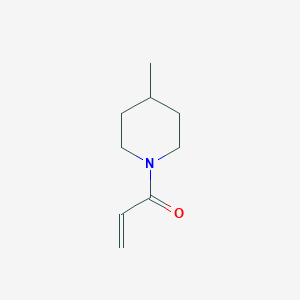

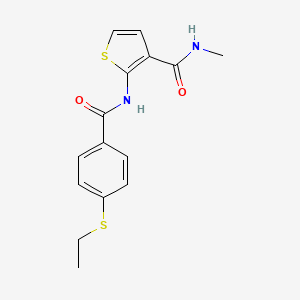

Ethyl 6-bromo-5-methylpicolinate is a chemical compound with the molecular formula C9H10BrNO2 and a molecular weight of 244.09 . It is used in research and is considered an important intermediate compound in the field of organic chemistry .

Molecular Structure Analysis

The molecular structure of Ethyl 6-bromo-5-methylpicolinate is represented by the formula C9H10BrNO2 . The InChI code for this compound is 1S/C9H10BrNO2/c1-3-13-9(12)7-5-4-6(2)8(10)11-7/h4-5H,3H2,1-2H3 .Physical And Chemical Properties Analysis

Ethyl 6-bromo-5-methylpicolinate is a solid at room temperature . It should be stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications

Chemical Synthesis and Structural Analysis

Ethyl 6-bromo-5-methylpicolinate and its derivatives have been synthesized and structurally analyzed in various studies. Luo et al. (2019) synthesized a derivative of Ethyl 6-bromo-5-methylpicolinate and conducted single-crystal X-ray analysis and vibrational spectral studies. Their work involved optimized molecular crystal structure determination based on DFT calculations at the B3LYP/6311G (2 d, p) level, providing insights into the compound's structural characteristics (Luo et al., 2019).

Catalytic Reactions

Ethyl 6-bromo-5-methylpicolinate has been used in catalytic processes. Jiang et al. (2015) described the use of a Copper/6-methylpicolinic acid catalyzed coupling reaction, where substituted 5-bromopyrimidin-4-amines were reacted with alkynes and underwent cyclization to afford 2-chloro-pyrrolo[2,3-d]pyrimidines. This method was notable for its ability to introduce variable functional groups, including aromatic and aliphatic groups, using Ethyl 6-bromo-5-methylpicolinate derivatives (Jiang et al., 2015).

Pharmaceutical Research

While avoiding specifics on drug use and dosage, it's worth noting that derivatives of Ethyl 6-bromo-5-methylpicolinate have been explored in pharmaceutical research. Rajveer et al. (2010) synthesized various derivatives for their pharmacological importance, investigating their anti-inflammatory, analgesic, and anti-bacterial activity (Rajveer et al., 2010).

Supramolecular Chemistry

Kukovec et al. (2008) explored the supramolecular architectures of copper(II) complexes with 6-methylpicolinic and 6-bromopicolinic acid, including derivatives of Ethyl 6-bromo-5-methylpicolinate. Their work provided valuable insights into the molecular and crystal structures, thermal stability, and magnetic properties of these complexes (Kukovec et al., 2008).

Safety and Hazards

properties

IUPAC Name |

ethyl 6-bromo-5-methylpyridine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-3-13-9(12)7-5-4-6(2)8(10)11-7/h4-5H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDBUFRHHEUAYMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=C(C=C1)C)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-bromo-5-methylpicolinate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Cyclopropyl-5-fluoro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine](/img/structure/B2575201.png)

![N-[2-(cyclohexen-1-yl)ethyl]-1-methylpiperidin-4-amine](/img/structure/B2575202.png)

![2-{[5-(3-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2575204.png)

![N-[[4-(Methoxymethyl)thiophen-2-yl]methyl]prop-2-enamide](/img/structure/B2575208.png)

![3-[1,1-dioxido-2-(pyrrolidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzonitrile](/img/structure/B2575209.png)

![(2Z)-N-(4-methoxyphenyl)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2575211.png)

![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-naphthamide](/img/structure/B2575215.png)